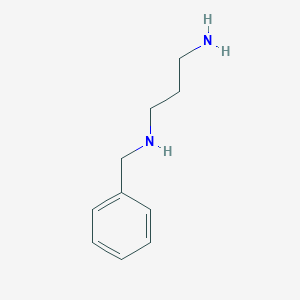
N1-ベンジルプロパン-1,3-ジアミン
概要
説明
N1-Benzylpropane-1,3-diamine is an organic compound with the molecular formula C10H16N2 It consists of a propane-1,3-diamine backbone with a benzyl group attached to one of the nitrogen atoms
科学的研究の応用
N1-Benzylpropane-1,3-diamine has several scientific research applications:
Biology: The compound is studied for its potential as an algicidal agent against harmful algae.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions: N1-Benzylpropane-1,3-diamine can be synthesized through the reaction of 1,3-propanediamine with benzyl halides. The reaction typically occurs in an ethanol solvent at room temperature over 48 hours . The process involves the nucleophilic substitution of the halide by the amine group, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of N1-Benzylpropane-1,3-diamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N1-Benzylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Benzyl halides and other alkylating agents are commonly employed.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of N1-Benzylpropane-1,3-diamine varies depending on its application:
類似化合物との比較
- N,N’-Dibenzylpropane-1,3-diamine
- N-(3-Nitrobenzyl)propane-1,3-diamine
Comparison: N1-Benzylpropane-1,3-diamine is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit significant biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
特性
IUPAC Name |
N'-benzylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLHDXQRFPJPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160907 | |
| Record name | N-Benzylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13910-48-0 | |
| Record name | N-Benzyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13910-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylpropane-1,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013910480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-Benzylpropane-1,3-diamine?
A1: N-Benzylpropane-1,3-diamine, also known as N-Benzyl-1,3-propanediamine, has the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. While the provided research papers do not contain detailed spectroscopic data, they primarily focus on its use as a ligand in platinum(II) and platinum(IV) complexes. [, ]
Q2: How does N-Benzylpropane-1,3-diamine interact with platinum to form complexes, and what are the potential applications of these complexes?
A2: N-Benzylpropane-1,3-diamine acts as a bidentate ligand, coordinating to the platinum center through its two nitrogen atoms. [] This forms a stable chelate ring structure. These platinum complexes, analogous to cisplatin, have shown potential as antineoplastic agents. [] Further research is needed to fully understand their mechanism of action and efficacy.
Q3: How does the substitution on the aromatic ring of N-Benzylpropane-1,3-diamine affect the kinetics of cyclopalladation reactions?
A3: Research indicates that the electronic nature of substituents on the aromatic ring of N-Benzylpropane-1,3-diamine can significantly influence the rate of cyclopalladation reactions with palladium(II) complexes. [] Electron-donating groups generally enhance the reaction rate, while electron-withdrawing groups tend to decrease it. This suggests that the electronic properties of the ligand play a crucial role in the formation and stability of the palladium-carbon bond during cyclopalladation.
Q4: What is the impact of N-Benzylpropane-1,3-diamine derivatives on the viscosity of cationic hydroxyethyl cellulose (CHEC) solutions?
A4: While the provided research focuses on cationic hydroxyethyl cellulose modified with a specific N-Benzylpropane-1,3-diamine derivative (2-chloro-4,6-di(N,N-dimethyl-N-benzyl-1,3-propanediamine)-1,3,5-triazine), it doesn't directly investigate the impact of the unmodified N-Benzylpropane-1,3-diamine on CHEC viscosity. [, ] Further research is needed to explore this potential interaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
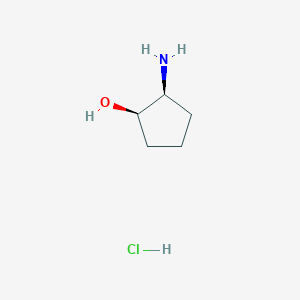
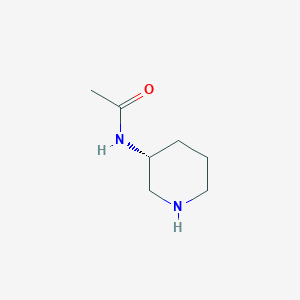
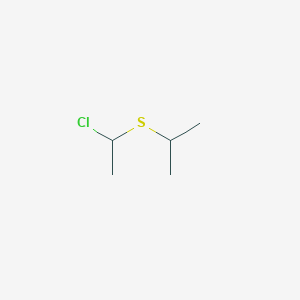
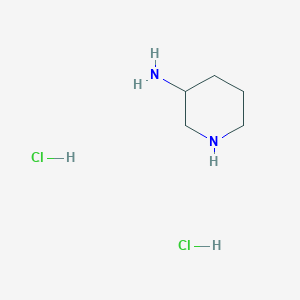
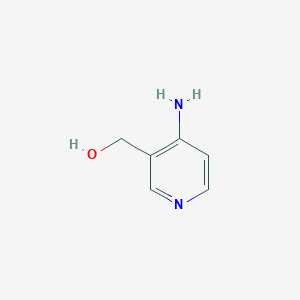
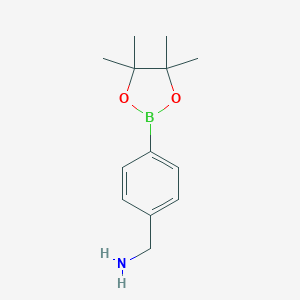
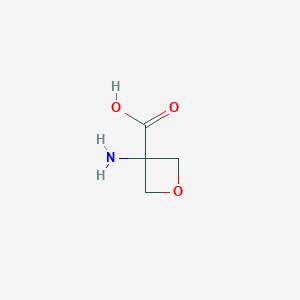
![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)

![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)
![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)
![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)
![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)
![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)
